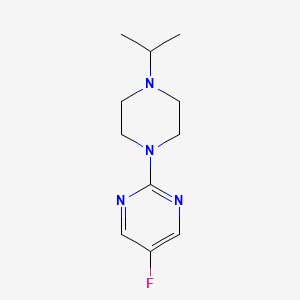

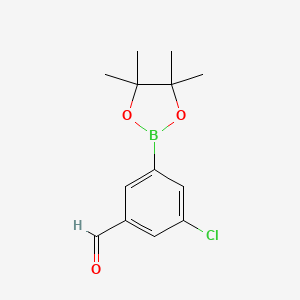

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study by Huang et al. (2021) involved the synthesis and crystallographic analysis of boric acid ester intermediates with benzene rings, similar to the structure of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This research demonstrated the utility of these compounds in detailed structural analysis using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction, emphasizing their relevance in conformational and molecular structure studies (Huang et al., 2021).

Application in Explosive Detection

Fu et al. (2016) explored the use of similar boron ester compounds in the development of organic thin-film fluorescence probes for explosive detection. They found that these compounds, particularly when modified with certain functional groups, can rapidly react with hydrogen peroxide vapor, a key component in peroxide-based explosives, thus highlighting their potential application in sensitive explosive detection systems (Fu et al., 2016).

Chemical Synthesis and Catalysis

Research by Takagi and Yamakawa (2013) demonstrated the use of compounds like this compound in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This process involved palladium-catalyzed borylation of arylbromides, indicating the role of such compounds in facilitating chemical reactions and synthesizing new chemical entities (Takagi & Yamakawa, 2013).

Microwave-Assisted Synthesis

Rheault, Donaldson, and Cheung (2009) utilized similar boron-containing compounds in microwave-assisted synthesis, particularly in the creation of heteroaryl-substituted benzimidazoles. This highlights the compound's utility in facilitating advanced synthesis techniques that are efficient and time-saving (Rheault et al., 2009).

Antifungal and Antibacterial Applications

A study by Irving et al. (2003) on compounds containing boronate esters, similar in structure to the compound , demonstrated considerable antifungal and moderate antibacterial activity against specific pathogens. This suggests the potential of such compounds in the development of new antimicrobial agents (Irving et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

It’s worth noting that similar compounds have been used in the borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3611±320 °C and a predicted density of 116±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially lead to various molecular and cellular effects.

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Propriétés

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWPCDDPBKUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)

![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)